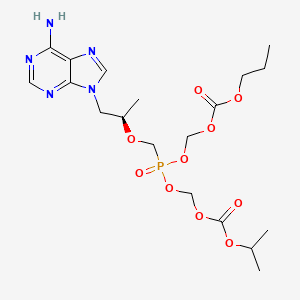
N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline
Vue d'ensemble
Description
Compounds like “N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline” are typically complex organic molecules. They often contain multiple functional groups and chiral centers, which can make them interesting for various applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each of which needs to be optimized for yield and selectivity. Catalysts may be used to increase the reaction rate and control the stereochemistry of the reaction .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, such as NMR, IR, or X-ray crystallography. These methods can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the stereochemistry .Chemical Reactions Analysis
The reactivity of a compound can be studied by performing various chemical reactions and analyzing the products. This can provide information about the functional groups present in the molecule and their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, or acidity, can be determined using various experimental methods. These properties can provide important information about how the compound behaves in different environments .Applications De Recherche Scientifique
Endogenous Nitrosation and Cancer Risk
Studies have shown the impact of dietary components on endogenous nitrosation processes, which may influence cancer risk. The ingestion of proline, a precursor in the endogenous formation of N-nitrosoproline (NPRO), alongside nitrate-rich foods, can lead to increased levels of NPRO, a potential marker of endogenous nitrosation and cancer risk. Vitamin C intake has been demonstrated to inhibit the formation of NPRO, suggesting a protective role against endogenous formation of carcinogenic nitroso compounds (Ohshima & Bartsch, 1981).
Cardiovascular Health and Angiotensin-Converting Enzyme (ACE)
N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline is structurally related to inhibitors of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin system affecting blood pressure and cardiovascular health. ACE inhibitors, such as lisinopril, have been extensively studied for their beneficial effects on hypertension and heart failure. These studies highlight the pharmacokinetic properties and bioequivalence of various lisinopril formulations, underscoring the importance of ACE inhibition in managing cardiovascular diseases (Georgarakis et al., 2004).
Metabolic Pathways and Disease
Research into the metabolic pathways involving proline and its derivatives has uncovered critical insights into various diseases. For instance, proline metabolism has been linked to conditions such as hyperprolinemia, illustrating how disruptions in amino acid metabolism can lead to severe metabolic disorders. Studies on gyrate atrophy of the retina due to a deficiency in ornithine ketoacid aminotransferase, which impacts proline synthesis, exemplify the intricate relationship between amino acid metabolism and human diseases (O'Donnell et al., 1978).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSKCMYFYQRFSL-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150332 | |
| Record name | Lisinopril specified impurity F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-((1S)-1-Carboxy-3-cyclohexylpropyl)-L-lysyl-L-proline | |
CAS RN |
1132650-67-9 | |
| Record name | Lisinopril specified impurity F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132650679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisinopril specified impurity F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N2-((1S)-1-CARBOXY-3-CYCLOHEXYLPROPYL)-L-LYSYL-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ10AC5C13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















